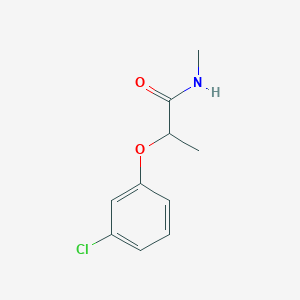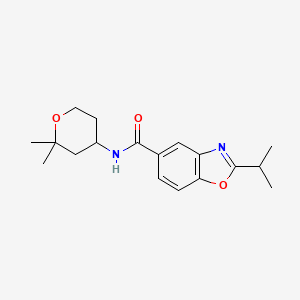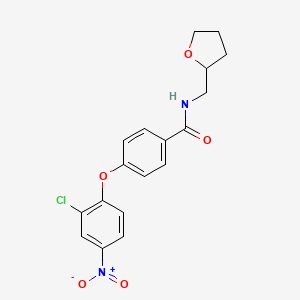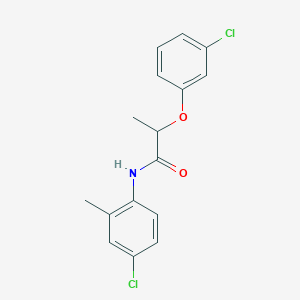![molecular formula C25H26N2O3 B4077601 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4077601.png)
2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide
Overview
Description
2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide, commonly known as BB-94, is a chemical compound that belongs to the class of hydroxamic acids. BB-94 is a potent inhibitor of matrix metalloproteinase (MMP) enzymes, which are involved in the degradation of extracellular matrix proteins. Due to its inhibitory properties, BB-94 has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
BB-94 inhibits the activity of 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides by binding to the active site of the enzyme and preventing the cleavage of extracellular matrix proteins. 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides are involved in the degradation of various extracellular matrix proteins, including collagen, which is a major component of connective tissue. By inhibiting the activity of 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides, BB-94 prevents the degradation of connective tissue, thereby reducing tumor growth, inflammation, and cartilage degradation.
Biochemical and Physiological Effects:
BB-94 has been shown to have a number of biochemical and physiological effects, including inhibition of 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide activity, reduction of tumor growth and metastasis, reduction of inflammation, and reduction of cartilage degradation in arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using BB-94 in lab experiments include its potent inhibitory properties, its ability to inhibit a wide range of 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides, and its potential therapeutic applications in various diseases. However, the limitations of using BB-94 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For the study of BB-94 include further studies to determine its safety and efficacy in humans, as well as studies to identify new therapeutic applications for the compound. In addition, studies to identify new 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide inhibitors with improved potency and selectivity are needed to develop more effective treatments for cancer, arthritis, and other diseases.
Scientific Research Applications
BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides have been implicated in the progression of cancer by promoting tumor growth, invasion, and metastasis. BB-94 has been shown to inhibit the activity of 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides, thereby reducing tumor growth and metastasis in animal models.
In addition, BB-94 has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of arthritis. 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides have been implicated in the degradation of cartilage in the joints of arthritis patients. BB-94 has been shown to inhibit the activity of 2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamides, thereby reducing cartilage degradation and inflammation in animal models of arthritis.
properties
IUPAC Name |
2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-3-4-17-30-20-15-13-19(14-16-20)24(28)27-23-12-8-6-10-21(23)25(29)26-22-11-7-5-9-18(22)2/h5-16H,3-4,17H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCIHXYQBDXSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4077524.png)


![1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate](/img/structure/B4077549.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4077569.png)
![1-[2-(4-bromo-2-chlorophenoxy)ethyl]azepane oxalate](/img/structure/B4077572.png)

![1-[4-(3-bromophenoxy)butyl]azepane oxalate](/img/structure/B4077586.png)
![N-(2,4-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077593.png)


![2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide](/img/structure/B4077605.png)
![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077612.png)
